4-Ethyl-8-phenyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione
Overview
Description
2-ethyl-5-phenyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-phenyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and annulation reactions . The reaction conditions often involve heating in ethanol or under acid/base catalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors or batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-phenyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
2-ethyl-5-phenyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-5-phenyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the pyrazole and pyrimidine rings but lacks the isoindole moiety.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic compound with similar structural features.
Thiazolo[4,3-d]thiazole: Contains a different heterocyclic system but shares some reactivity patterns.
Uniqueness
2-ethyl-5-phenyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is unique due to its specific combination of fused rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-8-phenyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-2-22-12-16-17(21-22)20(26)23(13-8-4-3-5-9-13)18-14-10-6-7-11-15(14)19(25)24(16)18/h3-12,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMDNUVXMZMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C3N2C(=O)C4=CC=CC=C34)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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